molecular formula C5H3ClN2O2 B167233 2-Chloro-3-nitropyridine CAS No. 5470-18-8

2-Chloro-3-nitropyridine

Cat. No. B167233
Key on ui cas rn: 5470-18-8
M. Wt: 158.54 g/mol
InChI Key: UUOLETYDNTVQDY-UHFFFAOYSA-N
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Patent
US07098220B2

Procedure details

A mixture composed of 0.1 mol (15.85 g) of 2-chloro-3-nitropyridine and 0.1 mol (11.50 ml) of cyclohexylamine is heated at 120° C. for 4 hours in 250 ml of DMF in the presence of potassium carbonate (13.81 g). The solution is then extracted with 200 ml of ether and the organic phase is washed three times with water. After drying over magnesium sulphate, the ether is evaporated off.
Quantity
15.85 g
Type
reactant
Reaction Step One
Quantity
11.5 mL
Type
reactant
Reaction Step Two
Quantity
13.81 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH:11]1([NH2:17])[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[CH:11]1([NH:17][C:2]2[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=2)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
15.85 g
Type
reactant
Smiles
ClC1=NC=CC=C1[N+](=O)[O-]
Step Two
Name
Quantity
11.5 mL
Type
reactant
Smiles
C1(CCCCC1)N
Step Three
Name
Quantity
13.81 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The solution is then extracted with 200 ml of ether
WASH
Type
WASH
Details
the organic phase is washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the ether is evaporated off

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)NC1=NC=CC=C1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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